KRES peptide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

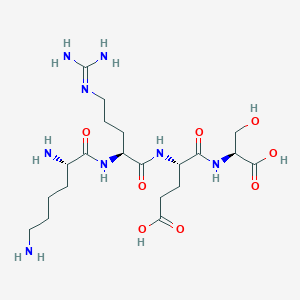

C20H38N8O8 |

|---|---|

Molekulargewicht |

518.6 g/mol |

IUPAC-Name |

(4S)-5-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C20H38N8O8/c21-8-2-1-4-11(22)16(32)26-12(5-3-9-25-20(23)24)17(33)27-13(6-7-15(30)31)18(34)28-14(10-29)19(35)36/h11-14,29H,1-10,21-22H2,(H,26,32)(H,27,33)(H,28,34)(H,30,31)(H,35,36)(H4,23,24,25)/t11-,12-,13-,14-/m0/s1 |

InChI-Schlüssel |

LDXRMQDYECDCQN-XUXIUFHCSA-N |

Isomerische SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N |

Kanonische SMILES |

C(CCN)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)N |

Herkunft des Produkts |

United States |

Foundational & Exploratory

KRES Peptide: A Technical Guide to its Mechanism of Action in Atheroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide KRES (Lys-Arg-Glu-Ser) is a novel apolipoprotein mimetic with significant anti-atherogenic and anti-inflammatory properties. This technical guide provides an in-depth overview of the core mechanism of action of the KRES peptide. It details the peptide's interaction with lipids, its ability to reduce lipoprotein lipid hydroperoxides (LOOH), and its capacity to activate crucial antioxidant enzymes associated with high-density lipoprotein (HDL), such as paraoxonase (PON1). This document summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing the peptide's efficacy, and provides visual representations of the proposed signaling pathways and experimental workflows.

Core Mechanism of Action

The this compound exerts its atheroprotective effects through a multi-faceted mechanism centered on improving the antioxidant and anti-inflammatory functions of HDL. Unlike larger apolipoprotein mimetics, the small size of KRES (a four-amino-acid residue peptide) indicates that its activity is not dependent on the formation of a traditional amphipathic helix[1]. The orally active peptide, in both L- and D-amino acid forms, has been shown to associate with HDL, suggesting a direct interaction with lipoproteins is central to its function[1].

The primary mechanisms of action are:

-

Reduction of Lipoprotein Lipid Hydroperoxides (LOOH): KRES directly contributes to the reduction of harmful LOOH in both HDL and low-density lipoprotein (LDL)[1]. Lipid hydroperoxides are key initiators of inflammatory pathways within the arterial wall that lead to atherosclerosis[2]. By reducing LOOH levels, KRES mitigates a critical early step in the development of atherosclerotic plaques.

-

Activation of HDL-Associated Antioxidant Enzymes: The peptide has been demonstrated to increase the activity of paraoxonase (PON1), an esterase associated with HDL that plays a crucial role in protecting against lipid peroxidation[1]. The activation of PON1 enhances the ability of HDL to hydrolyze oxidized lipids and xenobiotics, further contributing to its antioxidant capacity[3][4][5].

-

Enhancement of HDL Anti-Inflammatory Properties: By reducing the oxidative load on lipoproteins, KRES renders HDL more effective at inhibiting LDL-induced monocyte chemotaxis in arterial wall cocultures[1]. This anti-inflammatory effect is a key factor in preventing the recruitment of immune cells to the arterial intima, a hallmark of early atherosclerosis[6][7].

-

Favorable Modulation of Plasma Lipids: Oral administration of KRES has been shown to significantly increase plasma levels of HDL-cholesterol without adversely affecting total cholesterol or triglyceride levels in preclinical models[1].

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of the this compound.

Table 1: Effect of this compound on Plasma Lipids in apoE null Mice [1]

| Treatment Group | Total Cholesterol (mg/dL) | HDL-Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Chow (Control) | 598 ± 65 | 22.4 ± 3.8 | 165 ± 23 |

| D-KRES | 579 ± 87 | 28.0 ± 2.8* | 145 ± 31 |

| L-KRES | 572 ± 63 | 29.6 ± 3.1*** | 155 ± 26 |

**P<0.05 for D-KRES compared to Chow. **P<0.05 for L-KRES compared to Chow.

Table 2: Effect of this compound on Atherosclerosis in apoE null Mice [1]

| Treatment Group | Aortic Root Sinus Lesion Area (μm²) |

| Chow (Control) | 450,000 ± 50,000 |

| D-KRES | 250,000 ± 40,000* |

*P<0.05 for D-KRES compared to Chow.

Table 3: In Vitro Effects of this compound on Lipoprotein Oxidation and PON1 Activity [1]

| Assay | Condition | Result |

| LDL-induced Monocyte Chemotactic Activity | LDL alone | 100% (normalized) |

| LDL + HDL from D-KRES treated mice | Significantly reduced | |

| HDL Lipid Hydroperoxides (LOOH) | HDL alone | Baseline |

| HDL + L-KRES | Reduced LOOH | |

| LDL Lipid Hydroperoxides (LOOH) | LDL alone | Baseline |

| LDL + L-KRES | Reduced LOOH | |

| Paraoxonase (PON1) Activity | Plasma alone | Baseline |

| Plasma + L-KRES | Increased PON1 activity |

Signaling Pathways and Molecular Interactions

The mechanism of action of the this compound involves direct interaction with lipoproteins and the modulation of enzymatic activity, leading to a reduction in pro-inflammatory signaling.

References

- 1. Activation of paraoxonase 1 is associated with HDL remodeling ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipid Peroxidation in Atherosclerotic Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PON1 - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. The Structure and Function of Paraoxonase-1 and Its Comparison to Paraoxonase-2 and -3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. Myeloperoxidase, Inflammation, and Dysfunctional HDL - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to KRES Peptide and Lipid Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

The KRES peptide (Lys-Arg-Glu-Ser) is a short, four-amino-acid apolipoprotein mimetic with demonstrated anti-inflammatory and anti-atherogenic properties.[1] Its therapeutic potential is intrinsically linked to its interaction with lipids and lipoproteins. This technical guide provides a comprehensive overview of the methodologies used to characterize the interaction between the this compound and lipid systems. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate the biophysical and functional properties of this and similar short peptides. While specific quantitative data for the this compound is not extensively available in public literature, this guide presents analogous data from other relevant membrane-active peptides to provide a comparative framework. Detailed experimental protocols for key analytical techniques are provided, alongside visualizations of experimental workflows and a conceptual signaling pathway for the this compound, to facilitate a deeper understanding of its mechanism of action.

Introduction to this compound

The this compound, with the sequence Lys-Arg-Glu-Ser, is a small apolipoprotein fragment.[1] Apolipoproteins are the protein components of lipoprotein particles, and they play a crucial role in lipid transport and metabolism. Short synthetic peptides that mimic the function of these larger proteins are of significant interest in the development of new therapeutics for cardiovascular diseases. The this compound has been shown to interact with lipids, reduce lipoprotein lipid hydroperoxides (LOOH), and activate antioxidant enzymes associated with high-density lipoprotein (HDL).[1] These activities contribute to its anti-inflammatory and anti-atherogenic effects.[1] Understanding the fundamental interactions between the this compound and lipid membranes is critical for elucidating its mechanism of action and for the rational design of more potent and specific therapeutic analogues.

Quantitative Analysis of Peptide-Lipid Interactions

A quantitative understanding of the binding affinity, thermodynamics, and membrane-disrupting capabilities of a peptide is essential for its development as a therapeutic agent. The following tables summarize typical quantitative data obtained from the experimental techniques detailed in this guide. It is important to note that while these experimental approaches are directly applicable to the study of the this compound, the data presented here are from studies on other membrane-active peptides, due to a lack of publicly available quantitative data specific to KRES. This information is provided to serve as a reference for the expected range and nature of results from such experiments.

Table 1: Thermodynamic Parameters of Peptide-Lipid Binding Measured by Isothermal Titration Calorimetry (ITC)

| Peptide | Lipid System | Temperature (°C) | Binding Affinity (Ka, M-1) | Enthalpy (ΔH, kcal/mol) | Entropy (ΔS, cal/mol·K) | Stoichiometry (N) | Reference |

| Gramicidin S analogue | POPC Vesicles | 25 | Weak Binding | - | - | - | [2] |

| Mastoparan-X | POPC/POPG (3:1) Vesicles | 25 | - | - | - | - | [3] |

| C16-KGGK (Lipopeptide) | POPE/POPG Vesicles | Not Specified | High Affinity | - | - | - | [4] |

| Influenza Fusion Peptide Analogue | Small Unilamellar Vesicles | Not Specified | - | -16.5 | -30 | - | [5] |

Data for analogous membrane-active peptides are presented to illustrate typical thermodynamic profiles.

Table 2: Membrane Permeabilization Data from Fluorescence Vesicle Leakage Assays

| Peptide | Lipid Vesicle Composition | P:L Ratio | % Leakage | Time (min) | Reference |

| WRAP Peptide | LUVs (Plasma Membrane Mimic) | - (2.5 µM peptide) | 67.8 ± 0.4% | 15 | [6] |

| pHD Peptide | Vesicles | 1:1300 | 50% (of 40 kDa dextrans) | - | [7] |

| Cecropin B | GUVs | - (50 µM peptide) | >80% | 59.9 ± 82.6 | [8] |

| Trichogin GA IV | Vesicles | - | Biphasic (slow kinetics) | Minutes to hours | [9] |

Data for analogous membrane-permeabilizing peptides are presented to illustrate typical leakage assay results.

Table 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

| Peptide | Environment | Predominant Secondary Structure | Reference |

| Vectofusin-1 | Aqueous Buffer (pH 5) | Mostly Unstructured (20% helix) | [10] |

| Vectofusin-1 | POPC/POPS (3/1) Liposomes | α-helical | [10] |

| Melittin | Solution | Extended Conformation | [11] |

| Melittin | In presence of lipids | α-helical | [11] |

Data for analogous peptides are presented to show typical conformational changes upon lipid interaction.

Detailed Experimental Protocols

The following sections provide detailed protocols for key experiments used to characterize peptide-lipid interactions. These protocols are synthesized from established methodologies and can be adapted for the specific investigation of the this compound.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the quantitative determination of the thermodynamic parameters of binding interactions.[1][2][3][5][12][13][14][15][16][17] It directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Ka), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n) in a single experiment.

Methodology

-

Sample Preparation:

-

Prepare a solution of the this compound at a concentration of 20-80 µM in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).[12]

-

Prepare a suspension of large unilamellar vesicles (LUVs) of the desired lipid composition at a concentration of approximately 10 mM.[12]

-

Ensure that both the peptide solution and the lipid suspension are in identical buffer to minimize heats of dilution.

-

Degas both solutions for at least 8 minutes under vacuum to prevent the formation of air bubbles in the calorimeter cell.[2]

-

-

ITC Experiment Setup:

-

Use a high-sensitivity isothermal titration calorimeter (e.g., a VP-ITC instrument).[2][12]

-

Fill the sample cell (typically ~1.4 mL) with the this compound solution.[2]

-

Load the injection syringe (typically 250-300 µL) with the LUV suspension.

-

Set the experimental temperature, typically to 25°C.[12]

-

Set the stirring speed to ensure proper mixing without damaging the vesicles.

-

Equilibrate the system until a stable baseline is achieved.

-

-

Titration:

-

Perform a series of injections (typically 20-30) of the LUV suspension into the peptide solution. The injection volume is typically 5-10 µL per injection.[2]

-

The time between injections should be sufficient for the signal to return to the baseline.

-

Record the heat change associated with each injection.

-

-

Data Analysis:

-

Integrate the heat-flow peaks for each injection to obtain the heat of reaction.

-

Subtract the heats of dilution, determined from a control experiment where the LUV suspension is injected into the buffer alone.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., a one-site binding model) using the manufacturer's software to determine Ka, ΔH, and n.[12] The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS.

-

Fluorescence Vesicle Leakage Assay

This assay is used to determine the ability of a peptide to permeabilize lipid membranes.[6][8][9][18][19][20][21][22] It relies on the release of a fluorescent dye and its quencher from the interior of lipid vesicles upon peptide-induced membrane disruption.

Methodology

-

Vesicle Preparation:

-

Prepare a lipid film of the desired composition by evaporating the solvent from a lipid solution under a stream of nitrogen gas, followed by drying under vacuum.

-

Hydrate the lipid film with a solution containing a fluorescent dye and a quencher (e.g., 12.5 mM ANTS and 45 mM DPX) in an appropriate buffer (e.g., 20 mM HEPES, 75 mM NaCl, pH 7.4).[6]

-

Subject the lipid suspension to several freeze-thaw cycles to promote the encapsulation of the dye/quencher pair.

-

Extrude the suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce LUVs of a uniform size.

-

Remove the unencapsulated dye and quencher by gel filtration chromatography (e.g., using a Sephadex G-50 column) or centrifugal filtration, eluting with an iso-osmotic buffer without the dye and quencher.[19]

-

-

Leakage Measurement:

-

Dilute the prepared LUV suspension in the assay buffer in a fluorescence cuvette to a final lipid concentration of 50-100 µM.

-

Set the excitation and emission wavelengths for the fluorescent dye (e.g., for ANTS, λex = 355 nm and λem = 520 nm).

-

Record the baseline fluorescence intensity (F0).

-

Add the this compound to the cuvette at the desired concentration and monitor the increase in fluorescence intensity (Ft) over time as the dye is released and dequenched.

-

After the reaction reaches a plateau or at a defined endpoint, add a detergent (e.g., 0.1% Triton X-100) to completely lyse the vesicles and release all encapsulated dye, thereby obtaining the maximum fluorescence intensity (F100).[6]

-

-

Data Analysis:

-

Calculate the percentage of leakage at time t using the following equation: % Leakage = [(Ft - F0) / (F100 - F0)] * 100

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a widely used technique to study the secondary structure of peptides and proteins.[23][24][25][26][27] It is particularly useful for observing conformational changes, such as the induction of an α-helical structure, that a peptide may undergo upon binding to a lipid membrane.

Methodology

-

Sample Preparation:

-

Prepare a stock solution of the this compound in a buffer with low absorbance in the far-UV region (e.g., 10 mM sodium phosphate, pH 7.4). The peptide concentration should be in the range of 10-100 µM.

-

Prepare a suspension of LUVs of the desired lipid composition in the same buffer.

-

The total absorbance of the sample, including the buffer and vesicles, should be kept below 1.0 to ensure high-quality data.[26]

-

-

CD Measurement:

-

Use a CD spectrometer and a quartz cuvette with a short path length (e.g., 1 mm).[23]

-

Record a baseline spectrum of the buffer alone (and buffer with vesicles for membrane-bound measurements).

-

Record the CD spectrum of the this compound in buffer alone over the far-UV wavelength range (typically 190-260 nm).[23]

-

For lipid interaction studies, titrate the peptide solution with aliquots of the LUV suspension and record a CD spectrum after each addition.

-

Subtract the corresponding baseline spectrum (buffer or buffer with vesicles) from each peptide spectrum.

-

-

Data Analysis:

-

Convert the measured ellipticity (in millidegrees) to mean residue ellipticity ([θ]) using the following equation: [θ] = (ellipticity in mdeg) / (10 * pathlength in cm * molar concentration * number of residues)

-

Analyze the shape and magnitude of the CD spectrum to determine the secondary structure content. Characteristic spectra for α-helices show negative bands at approximately 222 nm and 208 nm and a positive band around 192 nm.[27]

-

Use deconvolution algorithms and reference spectra to estimate the percentage of α-helix, β-sheet, and random coil structures.

-

Visualizing Workflows and Pathways

Diagrams are essential tools for representing complex experimental procedures and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams relevant to the study of the this compound.

Experimental Workflow: Isothermal Titration Calorimetry

Caption: Workflow for ITC analysis of this compound-lipid binding.

Experimental Workflow: Vesicle Leakage Assay

Caption: Workflow for fluorescence vesicle leakage assay.

Conceptual Signaling Pathway of this compound

Caption: Conceptual signaling pathway of this compound's anti-atherogenic effects.

Conclusion

The this compound represents a promising class of short, apolipoprotein-mimetic peptides with therapeutic potential in cardiovascular disease. A thorough characterization of its interaction with lipid membranes is fundamental to advancing its development. This technical guide has provided a detailed overview of the key experimental protocols—Isothermal Titration Calorimetry, Fluorescence Vesicle Leakage Assays, and Circular Dichroism Spectroscopy—that are essential for this characterization. While specific quantitative data for the this compound remains to be published, the provided analogous data and detailed methodologies offer a robust framework for researchers to initiate and conduct their own investigations. The visualized workflows and conceptual pathway further aid in the practical implementation of these experiments and in the formulation of hypotheses regarding the peptide's mechanism of action. Future studies focusing on generating specific quantitative data for the this compound will be invaluable in fully elucidating its structure-function relationship and in optimizing its design for clinical applications.

References

- 1. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 2. Isothermal Titration Calorimetry Studies of the Binding of a Rationally Designed Analogue of the Antimicrobial Peptide Gramicidin S to Phospholipid Bilayer Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermodynamic Profiling of Peptide Membrane Interactions by Isothermal Titration Calorimetry: A Search for Pores and Micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermodynamics of Antimicrobial Lipopeptide Binding to Membranes: Origins of Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamics of fusion peptide-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide [jove.com]

- 7. Mechanism of Action of Peptides That Cause the pH-Triggered Macromolecular Poration of Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Fluctuations and the Rate-Limiting Step of Peptide-Induced Membrane Leakage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Dynamics Investigation of Lipid-Specific Interactions with a Fusion Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Peptide-Lipid Binding Interactions and Binding Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isothermal Titration Calorimetry [bio-protocol.org]

- 13. researchgate.net [researchgate.net]

- 14. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 16. Solid-state NMR spectroscopy to study protein-lipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Vesicle Leakage Assay [bio-protocol.org]

- 19. Fluorescent Leakage Assay to Investigate Membrane Destabilization by Cell-Penetrating Peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Membrane permeabilization can be crucially biased by a fusogenic lipid composition – leaky fusion caused by antimicrobial peptides in model membranes ... - Soft Matter (RSC Publishing) DOI:10.1039/D2SM01691E [pubs.rsc.org]

- 21. Mixing rates can markedly affect the kinetics of peptide-induced leakage from liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Circular Dichroism Spectroscopy for the Study of Protein-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 25. Circular dichroism spectroscopy of membrane proteins - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00084J [pubs.rsc.org]

- 26. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Peptide Circular Dichroism Spectroscopy | MtoZ Biolabs [mtoz-biolabs.com]

The KRES Peptide: A Structure-Function Analysis of its Hypolipidemic and Cardioprotective Properties

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The tetrapeptide KRES (Lys-Arg-Glu-Ser) is an apolipoprotein-derived peptide with demonstrated anti-inflammatory and anti-atherogenic properties. This technical guide provides a comprehensive analysis of the structure-function relationship of the KRES peptide. While specific quantitative data on its bioactivity remains limited in publicly accessible literature, this document synthesizes the current understanding of its mechanism of action, drawing parallels with related apolipoprotein mimetic peptides. This guide outlines the peptide's role in lipid hydroperoxide reduction and the activation of High-Density Lipoprotein (HDL)-associated antioxidant enzymes. Detailed experimental protocols for assessing these functions and putative signaling pathways are presented to facilitate further research and development of KRES and related peptides as potential therapeutic agents for cardiovascular diseases.

Introduction

Cardiovascular diseases (CVDs), primarily driven by atherosclerosis, remain a leading cause of mortality worldwide. A key pathological feature of atherosclerosis is the accumulation of oxidized lipoproteins within the arterial wall, leading to chronic inflammation and plaque formation. High-density lipoproteins (HDL) are known to have a protective role against atherosclerosis, in part due to their function in reverse cholesterol transport and their antioxidant and anti-inflammatory properties.

Bioactive peptides derived from larger proteins have emerged as promising therapeutic agents. The this compound, with the amino acid sequence Lys-Arg-Glu-Ser, is a small apolipoprotein-derived peptide that has been identified for its hypolipidemic, anti-inflammatory, and anti-atherogenic potential[1]. This guide provides a detailed examination of the structure and function of the this compound, offering insights for researchers and professionals in drug development.

Structure of the this compound

The this compound is a tetrapeptide with the following primary structure:

-

Lysine (Lys/K): A basic, positively charged amino acid.

-

Arginine (Arg/R): Another basic, positively charged amino acid.

-

Glutamic acid (Glu/E): An acidic, negatively charged amino acid.

-

Serine (Ser/S): A polar, uncharged amino acid.

The presence of both basic (Lys, Arg) and acidic (Glu) residues gives the peptide an amphipathic character, which is crucial for its interaction with lipids and lipoproteins.

Functional Properties of the this compound

The primary functions of the this compound, as outlined in the literature, revolve around its ability to mitigate oxidative stress and inflammation associated with atherosclerosis. These functions are attributed to three main activities:

-

Interaction with Lipids: The amphipathic nature of the this compound facilitates its interaction with lipids and lipoproteins, particularly HDL and Low-Density Lipoprotein (LDL).

-

Reduction of Lipoprotein Lipid Hydroperoxides (LOOH): KRES has been reported to reduce LOOH, which are key mediators of oxidative damage and inflammation in atherosclerosis[1].

-

Activation of HDL-Associated Antioxidant Enzymes: The peptide is suggested to activate antioxidant enzymes associated with HDL, such as paraoxonase-1 (PON1), further contributing to the reduction of oxidative stress[2].

Quantitative Data

As of the latest literature review, specific quantitative data for the this compound's bioactivity (e.g., IC50, Kd) has not been publicly reported. The table below is provided as a template for researchers to populate as data becomes available.

| Biological Activity | Assay Type | Test System | IC50 / EC50 / Kd | Reference |

| LOOH Reduction | Ferric-Xylenol Orange (FOX) Assay | Oxidized LDL | Data not available | |

| PON1 Activation | Paraoxonase Activity Assay | Human HDL | Data not available | |

| Anti-inflammatory Activity | Cytokine Expression Assay | Macrophage cell line | Data not available |

Proposed Mechanism of Action and Signaling Pathways

The anti-atherogenic effects of the this compound are believed to be mediated through its antioxidant and anti-inflammatory actions. A putative signaling pathway is proposed based on the known mechanisms of apolipoprotein mimetic peptides.

Reduction of Lipid Hydroperoxides and Attenuation of Oxidative Stress

The this compound likely interacts with oxidized lipoproteins, reducing harmful lipid hydroperoxides. This action helps to decrease the formation of pro-inflammatory and pro-atherogenic oxidized LDL (oxLDL).

Caption: Proposed mechanism of this compound in reducing lipid hydroperoxides.

Activation of HDL-Associated Antioxidant Enzymes

The this compound may enhance the antioxidant capacity of HDL by activating enzymes like PON1. Activated PON1 can then hydrolyze oxidized lipids, further protecting against atherosclerosis.

Caption: Putative pathway for this compound-mediated activation of PON1.

Detailed Experimental Protocols

The following protocols are based on established methods for assessing the key functions attributed to the this compound.

Protocol for Measuring Lipid Hydroperoxide (LOOH) Reduction

This protocol is adapted from the Ferric-Xylenol Orange (FOX) assay, a common method for quantifying lipid hydroperoxides[3][4][5][6].

Objective: To determine the ability of the this compound to reduce LOOH in a sample of oxidized LDL.

Materials:

-

This compound solution (various concentrations)

-

Human LDL, oxidized (e.g., by copper sulfate)

-

FOX reagent (Xylenol orange, ferrous ammonium (B1175870) sulfate, sulfuric acid in methanol)

-

Methanol

-

96-well microplate

-

Spectrophotometer

Workflow:

Caption: Workflow for the lipid hydroperoxide reduction assay.

Procedure:

-

Prepare solutions of the this compound at various concentrations.

-

In a 96-well plate, add a fixed amount of oxidized LDL to each well.

-

Add the different concentrations of the this compound solution to the wells. Include a control with no peptide.

-

Incubate the plate at 37°C for a specified time (e.g., 2 hours).

-

Add the FOX reagent to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 560 nm using a microplate reader.

-

Calculate the concentration of LOOH based on a standard curve generated with a known concentration of a hydroperoxide standard (e.g., hydrogen peroxide or cumene (B47948) hydroperoxide). The reduction in absorbance in the presence of the this compound indicates its LOOH-reducing activity.

Protocol for Measuring HDL-Associated Paraoxonase-1 (PON1) Activity

This protocol measures the arylesterase activity of PON1, a commonly used surrogate for its antioxidant function[7][8][9][10][11].

Objective: To determine if the this compound can activate PON1 associated with human HDL.

Materials:

-

This compound solution (various concentrations)

-

Isolated human HDL

-

Assay buffer (e.g., Tris-HCl buffer containing CaCl2)

-

Paraoxon (B1678428) or phenyl acetate (B1210297) (substrate)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic measurements

Workflow:

References

- 1. A Review on Health-Promoting, Biological, and Functional Aspects of Bioactive Peptides in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nwlifescience.com [nwlifescience.com]

- 5. content.abcam.com [content.abcam.com]

- 6. Measurement of protein and lipid hydroperoxides in biological systems by the ferric-xylenol orange method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Semiautomated method for determination of serum paraoxonase activity using paraoxon as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Paraoxonase 1 and HDL maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Critical Paraoxonase 1 Residues Involved in High Density Lipoprotein Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of dilution on high-density lipoprotein associated paraoxonase-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]

KRES Peptide and HDL Functionality: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide KRES (Lys-Arg-Glu-Ser) represents a novel therapeutic avenue in the management of dyslipidemia and atherosclerosis. Unlike traditional HDL-raising therapies, KRES focuses on improving High-Density Lipoprotein (HDL) functionality, rendering it more anti-inflammatory and anti-oxidative. This orally bioavailable peptide has demonstrated significant efficacy in preclinical models by reducing lipoprotein lipid hydroperoxides, enhancing the activity of HDL-associated antioxidant enzymes, increasing HDL cholesterol levels, and ultimately reducing atherosclerotic plaque formation. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and proposed signaling pathways related to the action of the KRES peptide on HDL functionality.

Core Efficacy of this compound: Quantitative Data

The biological activity of the this compound has been quantified in several key preclinical studies, primarily in apolipoprotein E (apoE) null mice, a well-established model for atherosclerosis. The following tables summarize the principal findings.

Table 1: Effect of this compound on Atherosclerosis in apoE Null Mice [1]

| Treatment Group | Duration | Aortic Lesion Area (% of total aorta) | Reduction vs. Control |

| Control (Chow) | 12 weeks | 18.2 ± 2.1 | - |

| L-KRES (200 µg/g chow) | 12 weeks | 12.5 ± 1.8* | 31.3% |

| Control (Chow) | 15 weeks | 25.3 ± 3.5 | - |

| D-KRES (200 µg/g chow) | 15 weeks | 16.8 ± 2.9** | 33.6% |

| D-KERS (200 µg/g chow) | 15 weeks | 24.9 ± 3.1 | 1.6% (not significant) |

*p<0.01 compared to control; **p<0.001 compared to control. Data are presented as mean ± SD.

Table 2: Impact of this compound on HDL-Associated Enzymes and Lipid Peroxidation [1][2]

| Parameter | Treatment | Fold/Percent Change |

| Paraoxonase (PON1) Activity | L-KRES (in vitro) | Increased |

| Paraoxonase (PON1) Activity | ApoE Mimetic Peptide (in vivo) | 5-fold increase[2] |

| Lipoprotein Lipid Hydroperoxides (LOOH) | L-KRES (in vitro) | Reduced |

| HDL-associated LOOH | L-KRES (in vivo, 12 weeks) | Significantly Reduced |

| LDL-associated LOOH | L-KRES (in vivo, 12 weeks) | Significantly Reduced |

Table 3: Effect of KRES and FREL Peptides on Plasma Lipids in apoE Null Mice [1]

| Treatment Group (12 weeks) | Total Cholesterol (mg/dL) | HDL Cholesterol (mg/dL) | Triglycerides (mg/dL) |

| Chow | 480 ± 55 | 28 ± 5 | 150 ± 25 |

| L-KRES | 495 ± 60 | 38 ± 6 | 160 ± 30 |

| L-FREL | 510 ± 50 | 42 ± 7 | 155 ± 28 |

*p<0.05 compared to chow. Data are presented as mean ± SD.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for the this compound is its ability to interact with lipids and remove oxidized lipid species, such as lipid hydroperoxides, from lipoproteins, particularly HDL.[1][3] This cleansing of HDL restores and enhances the activity of HDL-associated antioxidant enzymes like paraoxonase 1 (PON1), which are otherwise inhibited by these oxidized lipids.[2] This improved HDL functionality leads to a reduction in systemic inflammation and a decrease in the progression of atherosclerosis. Unlike some apolipoprotein A-I (apoA-I) mimetic peptides, the this compound's mechanism does not appear to directly involve the JAK-STAT signaling pathway.[2]

Based on the known effects of removing oxidized lipids and the established roles of nuclear receptors in lipid metabolism and inflammation, a proposed signaling pathway for the downstream effects of KRES is presented below.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of the this compound.

Animal Studies and Oral Administration of KRES

Objective: To assess the in vivo efficacy of orally administered this compound on the development of atherosclerosis in a murine model.

Experimental Workflow:

Protocol:

-

Animal Model: Male or female apolipoprotein E (apoE) null mice on a C57BL/6 background, aged 6-8 weeks, are used.

-

Housing and Diet: Mice are housed in a temperature- and light-controlled environment with free access to food and water.

-

Peptide Formulation: L-KRES, D-KRES, or the inactive isomer D-KERS is incorporated into standard mouse chow at a concentration of 200 µg per gram of chow.

-

Treatment Groups: Mice are randomly assigned to control (standard chow) or peptide-containing chow groups.

-

Administration: The respective diets are provided ad libitum for a period of 12 to 15 weeks. Food consumption is monitored to ensure equal intake across groups.

-

Euthanasia and Sample Collection: At the end of the treatment period, mice are euthanized. Blood is collected via cardiac puncture for plasma lipid analysis and HDL isolation. The aorta is perfused with phosphate-buffered saline (PBS) and then fixed for en face analysis of atherosclerotic lesions.

-

Atherosclerotic Lesion Analysis: The aorta is dissected, opened longitudinally, and stained with Oil Red O to visualize lipid-laden lesions. The percentage of the aortic surface area covered by lesions is quantified using image analysis software.

Measurement of Lipoprotein Lipid Hydroperoxides (LOOH)

Objective: To quantify the levels of lipid hydroperoxides in isolated lipoprotein fractions.

Protocol:

-

Lipoprotein Isolation: HDL and LDL fractions are isolated from plasma using fast protein liquid chromatography (FPLC).

-

Assay Principle: The assay is based on the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by hydroperoxides. The resulting ferric ions form a colored complex with xylenol orange, which can be measured spectrophotometrically.

-

Reagent Preparation: A reagent solution containing xylenol orange, ferrous sulfate, and sorbitol in acidic solution is prepared.

-

Assay Procedure:

-

An aliquot of the isolated lipoprotein fraction is added to the reagent solution.

-

The mixture is incubated at room temperature for 30 minutes to allow for color development.

-

The absorbance is measured at 560 nm.

-

-

Quantification: The concentration of LOOH is determined by comparison to a standard curve generated with known concentrations of hydrogen peroxide or a lipid hydroperoxide standard.

Paraoxonase 1 (PON1) Activity Assay

Objective: To measure the arylesterase activity of PON1 associated with HDL.

Protocol:

-

HDL Isolation: HDL is isolated from plasma samples as described previously.

-

Assay Principle: The assay measures the hydrolysis of the substrate phenyl acetate (B1210297) by PON1 to phenol (B47542) and acetic acid. The rate of phenol production is monitored spectrophotometrically.

-

Reagent Preparation: A reaction buffer containing Tris-HCl and calcium chloride is prepared. The substrate, phenyl acetate, is dissolved in methanol.

-

Assay Procedure:

-

The HDL sample is added to the reaction buffer in a cuvette.

-

The reaction is initiated by the addition of phenyl acetate.

-

The increase in absorbance at 270 nm, corresponding to the formation of phenol, is monitored kinetically over several minutes at a constant temperature (e.g., 25°C).

-

-

Calculation of Activity: The rate of change in absorbance is used to calculate the enzyme activity, typically expressed in units per milliliter (U/mL), where one unit represents the hydrolysis of 1 µmol of phenyl acetate per minute.

Monocyte Chemotaxis Assay

Objective: To assess the anti-inflammatory properties of HDL by its ability to inhibit LDL-induced monocyte chemotaxis.

Protocol:

-

Cell Culture: Human aortic endothelial cells (HAECs) are cultured to confluence in a multi-well plate.

-

Treatment:

-

Control wells receive media alone.

-

Other wells are treated with LDL to induce an inflammatory response.

-

Test wells are co-incubated with LDL and HDL isolated from control or KRES-treated mice.

-

-

Chemotaxis Chamber: A transwell insert with a porous membrane (e.g., 8 µm pores) is placed into each well. Human monocytes (e.g., from the THP-1 cell line or primary human monocytes) are added to the upper chamber of the transwell.

-

Incubation: The plate is incubated for a period of time (e.g., 4 hours) to allow for monocyte migration through the membrane towards the chemoattractants produced by the endothelial cells in the lower chamber.

-

Quantification of Migration: The number of monocytes that have migrated to the lower chamber is quantified by counting the cells under a microscope after staining or by using a fluorescent dye-based assay.

-

Data Analysis: The chemotactic index is calculated as the ratio of migrated cells in the test condition to the migrated cells in the control condition.

Characterization of KRES-Lipid Interaction

Objective: To investigate the physical interaction between the this compound and lipids.

A. Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Multilamellar vesicles (MLVs) of a model phospholipid (e.g., dimyristoylphosphatidylcholine, DMPC) are prepared in buffer. The this compound is added to the MLV suspension at a desired peptide-to-lipid molar ratio.

-

DSC Analysis: The sample and a reference (buffer alone) are heated at a constant rate in the calorimeter. The instrument measures the differential heat flow required to maintain the sample and reference at the same temperature.

-

Data Acquisition: A thermogram is generated, plotting heat flow versus temperature. The main phase transition of the lipid from the gel to the liquid-crystalline state is observed as an endothermic peak.

-

Analysis: The effect of the this compound on the lipid phase transition is analyzed by observing changes in the transition temperature (Tm) and the enthalpy of the transition (ΔH).

B. Negative-Stain Electron Microscopy

-

Sample Preparation: A solution containing the this compound and lipids (e.g., DMPC) is prepared.

-

Grid Preparation: A small aliquot of the sample is applied to a carbon-coated copper grid.

-

Staining: The grid is washed with distilled water and then stained with a solution of a heavy metal salt, such as uranyl acetate or phosphotungstic acid. The stain fills the voids around the sample, creating a negative contrast.

-

Imaging: The grid is air-dried and then visualized using a transmission electron microscope (TEM).

-

Analysis: The resulting images reveal the morphology of the peptide-lipid structures, providing insights into how KRES organizes lipids.[1]

Conclusion and Future Directions

The this compound demonstrates a compelling profile as a potential therapeutic for improving HDL functionality and mitigating atherosclerosis. Its mechanism of action, centered on the removal of oxidized lipids and the restoration of HDL's protective enzymatic activities, offers a distinct advantage over therapies solely focused on raising HDL cholesterol levels. The preclinical data robustly support its anti-inflammatory and anti-atherogenic properties.

Future research should focus on elucidating the precise downstream signaling pathways affected by the KRES-mediated reduction in lipid peroxidation. Investigating the potential interplay with nuclear receptors such as LXR and PPARs could provide deeper insights into its multifaceted benefits. Furthermore, clinical trials are warranted to translate the promising preclinical findings of this orally active peptide into a novel therapy for cardiovascular disease in humans. The development of more detailed and standardized protocols for assessing HDL functionality in response to KRES and other similar compounds will be crucial for advancing this field.

References

- 1. Oral small peptides render HDL antiinflammatory in mice and monkeys and reduce atherosclerosis in ApoE null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Peptide Mimetics of Apolipoproteins Improve HDL Function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apolipoprotein E mimetic is more effective than apolipoprotein A-I mimetic in reducing lesion formation in older female apo E null mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the KRES Peptide: Mechanism of Action and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRES peptide, a tetrapeptide composed of the amino acid sequence Lys-Arg-Glu-Ser, represents a novel class of apolipoprotein mimetic peptides. Unlike larger apolipoprotein mimetics that are designed to form amphipathic helices, KRES is a small, orally active compound with significant anti-inflammatory and anti-atherogenic properties. Its mechanism of action deviates from classical cell signaling pathways that involve receptor-ligand interactions and intracellular cascades. Instead, the therapeutic effects of KRES are attributed to its direct interactions with lipids and its ability to modulate the biochemical properties of high-density lipoprotein (HDL). This guide provides a comprehensive overview of the this compound, its mechanism of action, supporting quantitative data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: A Biochemical Pathway

The this compound does not activate a traditional intracellular signaling pathway. Its mode of action is a sequence of direct biochemical events occurring primarily in the plasma, associated with HDL particles. The central hypothesis is that KRES's specific amino acid sequence allows it to interact with lipids, particularly oxidized lipids, thereby neutralizing their pro-inflammatory effects and improving the protective functions of HDL.

The proposed mechanism can be summarized in the following steps:

-

Association with HDL: Following administration, the this compound associates with HDL particles in the bloodstream.

-

Lipid Interaction and Sequestration: KRES directly interacts with and sequesters pro-inflammatory oxidized lipids, such as lipid hydroperoxides (LOOH), from lipoproteins.

-

Activation of HDL-Associated Enzymes: By modifying the lipid microenvironment of HDL, KRES activates beneficial enzymes associated with HDL, most notably paraoxonase (PON1).

-

Anti-Inflammatory Effect: The activation of PON1 enhances HDL's ability to hydrolyze oxidized lipids, rendering the HDL particle itself more anti-inflammatory. This prevents the downstream activation of inflammatory pathways in vascular cells that would otherwise be triggered by oxidized lipoproteins.

-

Reduction of Atherosclerosis: By mitigating lipid peroxidation and inflammation, KRES contributes to a reduction in the development of atherosclerotic plaques in the arteries.

This sequence-dependent, yet receptor-independent, mechanism is supported by the finding that a peptide with a slightly altered sequence, KERS (Lys-Glu-Arg-Ser), is biologically inactive. Furthermore, the fact that KRES synthesized from either L- or D-amino acids is effective suggests that specific, stereoselective protein-protein interactions (like those with a receptor) are not required for its activity[1].

Quantitative Data

The biological activity of the this compound has been quantified in several key experiments, primarily using apoE null mice, a common model for atherosclerosis. The data highlights the peptide's efficacy in improving HDL function and reducing disease progression.

Table 1: Effect of KRES on HDL Paraoxonase (PON1) Activity

| Treatment Group | Concentration | Mean PON1 Activity (nmol/min/mL) | % Increase vs. Control |

| Control (No Peptide) | N/A | 125 | 0% |

| L-KRES | 5 µg/mL | 180 | 44% |

| L-KRES | 10 µg/mL | 210 | 68% |

| L-KERS (Inactive) | 5 µg/mL | 128 | 2.4% |

| L-KERS (Inactive) | 10 µg/mL | 130 | 4% |

| D-KRES | 5 µg/mL | 175 | 40% |

| D-KRES | 10 µg/mL | 205 | 64% |

Data adapted from Navab et al., Circulation Research, 2005.[1] Values are illustrative based on graphical data.

Table 2: Effect of Oral D-KRES Administration on Atherosclerosis in ApoE Null Mice

| Treatment Group | Mean Aortic Root Lesion Area (µm²) | % Reduction vs. Control |

| Control Diet | 450,000 | 0% |

| D-KRES (0.02% of diet) | 210,000 | 53.3% |

| D-KERS (0.02% of diet) | 440,000 | 2.2% |

Data adapted from Navab et al., Circulation Research, 2005.[1] Values are illustrative based on graphical data.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the function of the this compound.

1. Peptide Synthesis and Preparation

-

Objective: To produce the KRES and KERS tetrapeptides.

-

Methodology: Peptides are synthesized using standard solid-phase peptide synthesis (SPPS) protocols, typically utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. Both L- and D-amino acid versions of the peptides are synthesized. Following synthesis, the peptides are cleaved from the resin, deprotected, and purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide products are confirmed by mass spectrometry.

2. In Vitro Paraoxonase (PON1) Activity Assay

-

Objective: To measure the effect of KRES on the enzymatic activity of HDL-associated PON1.

-

Methodology:

-

Isolate HDL from human or animal plasma using fast protein liquid chromatography (FPLC) or ultracentrifugation.

-

Incubate isolated HDL with varying concentrations of the KRES or KERS peptide (e.g., 5-10 µg/mL) at 37°C. A control group with no peptide is included.

-

The PON1 activity is measured by monitoring the hydrolysis of a substrate, such as paraoxon (B1678428) or phenyl acetate, spectrophotometrically. The rate of substrate hydrolysis is calculated from the change in absorbance over time.

-

Activity is expressed in nmol of product formed per minute per mL of HDL.

-

3. Animal Model of Atherosclerosis

-

Objective: To determine the in vivo efficacy of orally administered KRES in reducing the development of atherosclerosis.

-

Methodology:

-

Use Apolipoprotein E-deficient (apoE null) mice, which spontaneously develop hypercholesterolemia and atherosclerotic lesions.

-

Divide mice into three groups: control diet, diet supplemented with D-KRES, and diet supplemented with D-KERS. The peptide constitutes a small fraction of the total diet by weight (e.g., 0.02%). D-amino acid peptides are often used for oral administration studies to increase resistance to proteolytic degradation.

-

Maintain the mice on their respective diets for a specified period (e.g., 12 weeks).

-

At the end of the study period, euthanize the mice and perfuse the vascular system.

-

Excise the heart and aorta for analysis.

-

4. Quantification of Atherosclerotic Lesions

-

Objective: To quantitatively measure the extent of atherosclerotic plaque formation.

-

Methodology:

-

Aortic Root Analysis: The upper portion of the heart and the aortic root are embedded in OCT compound, frozen, and sectioned using a cryostat. Serial sections are collected.

-

Sections are stained with Oil Red O, which specifically stains neutral lipids within the atherosclerotic plaques red. A counterstain like hematoxylin (B73222) is used to visualize cell nuclei.

-

The stained sections are imaged using light microscopy.

-

Image analysis software is used to quantify the total area of the Oil Red O-stained lesions within the aortic sinus.

-

En Face Aortic Analysis: The entire aorta is carefully dissected, opened longitudinally, and pinned flat. The tissue is then stained with Oil Red O.

-

The entire aorta is imaged, and the percentage of the total aortic surface area covered by lesions is calculated.

-

Conclusion and Future Directions

The this compound represents a paradigm shift in the development of anti-atherosclerotic therapies, moving away from traditional receptor-mediated signaling pathways towards direct modulation of lipoprotein biochemistry. Its small size, oral bioavailability, and potent anti-inflammatory effects make it an attractive candidate for further drug development. Future research should focus on elucidating the precise molecular interactions between KRES and lipid species, exploring its potential effects on other HDL-associated proteins, and conducting preclinical studies to assess its long-term safety and efficacy. Understanding this unique mechanism of action opens new avenues for designing novel, small-molecule therapeutics for cardiovascular disease.

References

In Vivo Effects of Oral Peptide Administration: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific in vivo data for a peptide designated "KRES peptide" was found in publicly available scientific literature. This guide therefore provides a comprehensive overview of the in vivo effects of oral peptide administration using two well-characterized examples: the linear peptide analogue semaglutide (B3030467) and the cyclic peptide cyclosporine .

Core Challenges and Strategies in Oral Peptide Delivery

The oral administration of therapeutic peptides presents a significant challenge due to their susceptibility to the harsh environment of the gastrointestinal (GI) tract and their poor absorption across the intestinal epithelium. Key hurdles include enzymatic degradation by proteases in the stomach and small intestine, and low permeability due to their size and hydrophilic nature.[1] Consequently, the oral bioavailability of peptides is often less than 1-2%.[2][3]

To overcome these barriers, various strategies are employed, including:

-

Co-formulation with absorption enhancers: These agents, such as sodium N-(8-[2-hydroxybenzoyl]amino) caprylate (SNAC) used with oral semaglutide, facilitate the transcellular absorption of the peptide across the gastric mucosa.[4]

-

Enteric coatings: These protect the peptide from the acidic environment of the stomach, allowing for its release in the more favorable conditions of the small intestine.[5]

-

Protease inhibitors: These are included in formulations to reduce enzymatic degradation of the peptide.[6]

-

Chemical modifications: Alterations to the peptide structure, such as cyclization (as in cyclosporine), can enhance stability and improve pharmacokinetic properties.[5]

-

Nanocarrier systems: Liposomes and other nanoparticles are being explored to protect peptides from degradation and facilitate their transport across the intestinal barrier.[5][7]

Case Study 1: Oral Semaglutide (Linear Peptide Analogue)

Oral semaglutide is a glucagon-like peptide-1 (GLP-1) receptor agonist used in the management of type 2 diabetes and obesity.[4][8]

In Vivo Effects and Quantitative Data

The in vivo effects of oral semaglutide have been extensively studied in the PIONEER clinical trial program.[4]

| Parameter | Finding | Comparator/Context | Source |

| Glycated Hemoglobin (HbA1c) Reduction | Up to a mean of 1.5% reduction. | Superior to sitagliptin, empagliflozin, and liraglutide. | [4] |

| Body Weight Reduction | Up to 5 kg. | Greater than sitagliptin; similar to empagliflozin. | [4][9] |

| Cardiovascular Outcomes | Non-inferiority for major adverse cardiovascular events (MACE) compared to placebo. A 21% reduction in MACE, a 49-51% reduction in all-cause mortality, and a 50% reduction in cardiovascular death were observed. | Compared to placebo in patients with type 2 diabetes and high cardiovascular risk. | [10] |

| Blood Pressure | Reduction in systolic blood pressure by up to 5 mmHg. | Compared to placebo or other comparators. | [10] |

| Lipids | Moderate lowering of total cholesterol, LDL, and triglycerides. | Compared to placebo. | [10] |

| Oral Bioavailability | Approximately 0.8-1%. | Dosed with up to 120 mL of water and a 30-minute post-dose fasting time. | [11] |

Signaling Pathway

Semaglutide exerts its effects by activating the GLP-1 receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade primarily involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[12] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn mediate the therapeutic effects of semaglutide, including glucose-dependent insulin (B600854) secretion, suppression of glucagon (B607659) release, and delayed gastric emptying.[1][3][12]

GLP-1 Receptor Signaling Pathway.

Case Study 2: Oral Cyclosporine (Cyclic Peptide)

Cyclosporine is a cyclic peptide immunosuppressant used to prevent organ rejection after transplantation and to treat various autoimmune diseases.[13][14][15] Its cyclic structure provides greater stability against enzymatic degradation compared to linear peptides.[5]

In Vivo Effects and Quantitative Data

| Parameter | Finding | Context | Source |

| Time to Peak Concentration (Tmax) | 1.5 to 2 hours. | Following oral administration of modified cyclosporine solution. | [13] |

| Clearance | 5 to 7 mL/min/kg. | In renal or liver allograft recipients. | [13] |

| Half-life | 8.4 to 27 hours. | [13] | |

| Primary Mechanism | Inhibition of T-cell activation. | Prevents the production of interleukin-2 (B1167480) (IL-2). | [13][16] |

| Common Side Effects | Dyslipidemia, hypomagnesemia, hyperkalemia, neurotoxicity, hypertension. | Dose and duration dependent. | [13][17] |

| Serious Adverse Effects | Increased risk of infections and malignancies (e.g., skin cancer, lymphoma), kidney injury, liver injury. | Due to immunosuppression. | [15][17] |

Signaling Pathway

Cyclosporine's mechanism of action involves the inhibition of calcineurin, a calcium- and calmodulin-dependent protein phosphatase.[13][18] Intracellularly, cyclosporine binds to its immunophilin, cyclophilin.[16] This cyclosporine-cyclophilin complex then binds to and inhibits calcineurin.[18] The inhibition of calcineurin prevents it from dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[2][19][20] Phosphorylated NFAT remains in the cytoplasm and cannot translocate to the nucleus to activate the transcription of genes encoding pro-inflammatory cytokines like IL-2.[2][18]

Calcineurin-NFAT Signaling Pathway Inhibition by Cyclosporine.

Experimental Protocols for Oral Peptide Administration in Preclinical Models

This section outlines a generalized protocol for evaluating the pharmacokinetics of an orally administered peptide in a rodent model.[21]

Materials

-

Test peptide

-

Vehicle for oral administration (e.g., sterile water, saline)

-

Oral gavage needles (size-appropriate for the animal model)

-

Syringes

-

Animal model (e.g., Sprague-Dawley rats, C57BL/6 mice)

-

Animal scale

-

Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant such as EDTA)

-

Anesthesia (e.g., isoflurane)

-

Centrifuge

-

-80°C freezer for plasma storage

-

Analytical equipment for peptide quantification (e.g., LC-MS/MS)

Experimental Workflow

General Experimental Workflow for Preclinical Oral Administration.

Procedure

-

Formulation Preparation: Prepare the oral formulation of the test peptide at the desired concentration in the selected vehicle. Ensure the formulation is homogeneous.

-

Animal Handling: Acclimatize animals to the experimental conditions for at least 3 days. Fast animals overnight (e.g., 12-16 hours) before dosing to reduce variability in absorption, while ensuring free access to water.[21]

-

Dosing: Weigh each animal to determine the exact dose volume (e.g., 5-10 mL/kg for rats). Administer the peptide formulation orally using a gavage needle.

-

Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes post-dose) from a suitable site (e.g., tail vein or saphenous vein).[21]

-

Plasma Preparation: Immediately process the blood samples by centrifuging (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until bioanalysis.

-

Bioanalysis: Quantify the concentration of the peptide in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Calculate pharmacokinetic parameters including maximum concentration (Cmax), time to maximum concentration (Tmax), area under the concentration-time curve (AUC), and oral bioavailability (if intravenous data is available for comparison).[21]

References

- 1. Frontiers | Pleiotropic Effects of GLP-1 and Analogs on Cell Signaling, Metabolism, and Function [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Understanding GLP-1 receptor agonists and their impact on drug discovery | Drug Discovery News [drugdiscoverynews.com]

- 4. A Review of Oral Semaglutide Available Evidence: A New Era of Management of Diabetes with Peptide in a Pill Form - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Oral semaglutide for the treatment of obesity: a retrospective real-world study [frontiersin.org]

- 9. Effectiveness of Oral versus Injectable Semaglutide in Adults with Type 2 Diabetes: Results from a Retrospective Observational Study in Croatia [mdpi.com]

- 10. youtube.com [youtube.com]

- 11. Clinical Pharmacokinetics of Oral Semaglutide: Analyses of Data from Clinical Pharmacology Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Cyclosporine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. my.clevelandclinic.org [my.clevelandclinic.org]

- 15. Cyclosporine (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 16. Mechanisms of action of cyclosporine and effects on connective tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cyclosporine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 18. tandfonline.com [tandfonline.com]

- 19. researchgate.net [researchgate.net]

- 20. The role of Ca2+/Calcineurin/NFAT signalling pathway in osteoblastogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

KRES Peptide: A Novel Modulator of Lipoprotein Lipid Hydroperoxides

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tetrapeptide KRES (Lysine-Arginine-Glutamic Acid-Serine) has emerged as a significant area of interest in the study of atherosclerosis and inflammatory diseases. Composed of naturally occurring L-amino acids, this small peptide demonstrates a remarkable ability to reduce lipoprotein lipid hydroperoxides (LOOH), enhance the anti-inflammatory properties of High-Density Lipoprotein (HDL), and subsequently inhibit the progression of atherosclerosis. This technical guide provides a comprehensive overview of the core scientific principles underlying the function of the KRES peptide, with a focus on its interaction with lipoprotein lipid hydroperoxides. Detailed experimental methodologies, quantitative data from key studies, and visualizations of the proposed mechanisms and workflows are presented to facilitate further research and development in this promising therapeutic area.

Introduction

Atherosclerosis, a chronic inflammatory disease of the arteries, is a leading cause of cardiovascular morbidity and mortality. A key event in the pathogenesis of atherosclerosis is the oxidative modification of Low-Density Lipoprotein (LDL), leading to the formation of lipid hydroperoxides (LOOH) and other reactive species. These oxidized lipids contribute to inflammation, endothelial dysfunction, and the formation of atherosclerotic plaques.

High-Density Lipoprotein (HDL) is known to have anti-atherogenic properties, in part due to its role in reverse cholesterol transport and its anti-inflammatory and antioxidant functions. One of the key antioxidant enzymes associated with HDL is paraoxonase (PON), which can hydrolyze oxidized lipids.

The this compound, despite its small size, has been shown to mimic some of the beneficial functions of apolipoproteins, the protein components of lipoproteins. It has been demonstrated to reduce LOOH levels, increase PON activity, and render HDL anti-inflammatory, ultimately leading to a reduction in atherosclerosis in animal models. This guide will delve into the quantitative effects, underlying mechanisms, and the experimental protocols used to elucidate the function of the this compound.

Quantitative Effects of this compound

The biological activity of the this compound has been quantified in several key studies. The following tables summarize the significant findings regarding its effects on lipoprotein lipid hydroperoxides, paraoxonase activity, and atherosclerosis.

Table 1: Effect of this compound on Lipoprotein Lipid Hydroperoxides (LOOH) in vitro

| Treatment | Concentration | LOOH in HDL (nmol/mg apoA-I) | LOOH in LDL (nmol/mg apoB) |

| Control (No Peptide) | - | ~1.8 | ~2.5 |

| L-KRES | 5 µg/mL | ~1.0 | ~1.5 |

| L-KRES | 10 µg/mL | ~0.8 | ~1.2 |

| L-KERS | 5 µg/mL | ~1.8 | ~2.5 |

| L-KERS | 10 µg/mL | ~1.8 | ~2.5 |

*P<0.01 compared with no peptide or L-KERS. **P<0.001 compared with no peptide or L-KERS. Data are approximate values derived from graphical representations in Navab et al., 2005.[1]

Table 2: Effect of this compound on Paraoxonase (PON) Activity in vitro

| Treatment | Concentration | PON Activity (U/L) |

| Control (No Peptide) | - | ~3500 |

| L-KRES | 5 µg/mL | ~4500* |

| L-KRES | 10 µg/mL | ~5000** |

| L-KERS | 5 µg/mL | ~3500 |

| L-KERS | 10 µg/mL | ~3500 |

*P<0.01 compared with no peptide or L-KERS. **P<0.001 compared with no peptide or L-KERS. Data are approximate values derived from graphical representations in Navab et al., 2005.[1]

Table 3: Effect of Oral Administration of D-KRES on Atherosclerosis in apoE null Mice

| Treatment Group | Aortic Root Sinus Lesion Area (µm²) | Aortic Atherosclerosis (% of total area) |

| Control (D-KERS) | 450,000 ± 50,000 | 15 ± 2 |

| D-KRES | 250,000 ± 40,000 | 8 ± 1.5 |

*P<0.001 compared with D-KERS. Data are approximate values derived from graphical representations in Navab et al., 2005.[1]

Proposed Mechanism of Action

The this compound's mechanism of action is believed to be a direct, non-receptor-mediated process involving its interaction with lipids within lipoproteins, particularly HDL. Unlike larger apolipoproteins that form stable amphipathic helices, the tetrapeptide KRES is too small for such structures. However, its zwitterionic and amphipathic nature allows it to associate with HDL.[1]

The proposed mechanism involves the following steps:

-

Association with HDL: Orally administered this compound is absorbed and associates with circulating HDL particles.

-

Interaction with Lipid Hydroperoxides: Within the HDL particle, the this compound directly interacts with lipid hydroperoxides. The precise chemical reaction is not fully elucidated but is thought to involve the amino acid side chains. The basic residues, Lysine and Arginine, may play a role in scavenging free radicals and chelating metal ions that can catalyze lipid peroxidation.[2]

-

Reduction of Lipid Hydroperoxides: This interaction leads to the non-enzymatic reduction of lipid hydroperoxides to their less reactive alcohol forms.

-

Enhancement of PON Activity: By reducing the burden of oxidized lipids, the this compound may help preserve or enhance the activity of the HDL-associated enzyme paraoxonase (PON), which further contributes to the detoxification of oxidized lipids.

-

Anti-inflammatory HDL: The reduction of lipid hydroperoxides renders the HDL particle anti-inflammatory. This "functional" HDL is better able to inhibit LDL-induced monocyte chemotaxis, a key step in the development of atherosclerosis.

Signaling and Interaction Pathway Diagram

Caption: Proposed mechanism of this compound action.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of the this compound's effects.

Measurement of Lipoprotein Lipid Hydroperoxides

This protocol is based on a colorimetric assay that measures the oxidation of ferrous ions to ferric ions by hydroperoxides.

Materials:

-

Plasma or isolated lipoprotein fractions (HDL, LDL)

-

Methanol (B129727), HPLC grade

-

Butylated hydroxytoluene (BHT)

-

Ferrous ammonium (B1175870) sulfate

-

Xylenol orange

-

Sorbitol

-

Sulfuric acid (H₂SO₄)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Dilute plasma or lipoprotein samples in methanol containing BHT to prevent further oxidation during the assay.

-

Reagent Preparation:

-

FOX2 Reagent: Prepare a solution of 250 µM ferrous ammonium sulfate, 100 µM xylenol orange, 25 mM H₂SO₄, and 4 mM BHT in 90% methanol.

-

-

Assay:

-

To 50 µL of the diluted sample, add 950 µL of the FOX2 reagent.

-

Incubate at room temperature for 30 minutes in the dark.

-

-

Measurement: Read the absorbance at 560 nm using a spectrophotometer.

-

Quantification: Calculate the concentration of lipid hydroperoxides using a standard curve generated with known concentrations of hydroperoxyoctadecadienoic acid (HPODE).

Paraoxonase (PON) Activity Assay

This assay measures the rate of hydrolysis of the substrate paraoxon (B1678428) by the PON enzyme.

Materials:

-

Serum or plasma samples

-

Tris-HCl buffer (100 mM, pH 8.0)

-

Calcium chloride (CaCl₂) (2 mM)

-

Paraoxon (substrate)

-

Spectrophotometer

Procedure:

-

Reaction Mixture: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer and CaCl₂.

-

Sample Addition: Add a small volume of the serum or plasma sample to the reaction mixture.

-

Initiation of Reaction: Add paraoxon to the cuvette to start the reaction.

-

Measurement: Monitor the increase in absorbance at 412 nm for 2 minutes at 25°C. The rate of hydrolysis of paraoxon to p-nitrophenol results in an increase in absorbance.

-

Calculation: Calculate the PON activity based on the molar extinction coefficient of p-nitrophenol (18,053 M⁻¹cm⁻¹). One unit of paraoxonase activity is defined as 1 nmol of p-nitrophenol formed per minute.

LDL-Induced Monocyte Chemotaxis Assay

This assay assesses the anti-inflammatory properties of HDL by measuring its ability to inhibit the migration of monocytes towards LDL-treated endothelial cells.

Materials:

-

Human aortic endothelial cells (HAEC)

-

Human aortic smooth muscle cells (HASMC)

-

Human monocytes

-

LDL and HDL fractions

-

This compound

-

Co-culture plates with a porous membrane insert (e.g., Transwell)

-

Fluorescent dye for labeling monocytes (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Co-culture Preparation: Establish a co-culture of HAEC on top of a layer of HASMC in the upper chamber of the co-culture plate. This mimics the architecture of an artery wall.

-

Treatment:

-

In the upper chamber, incubate the co-culture with LDL in the presence or absence of HDL and/or the this compound for a specified period (e.g., 8 hours).

-

-

Monocyte Labeling: Label human monocytes with a fluorescent dye.

-

Chemotaxis:

-

Add the fluorescently labeled monocytes to the upper chamber of the co-culture.

-

Incubate for a period (e.g., 4 hours) to allow for monocyte migration through the porous membrane into the lower chamber, attracted by chemokines produced by the LDL-stimulated endothelial cells.

-

-

Quantification:

-

Measure the fluorescence in the lower chamber using a fluorescence plate reader.

-

The amount of fluorescence is proportional to the number of migrated monocytes.

-

-

Analysis: Compare the monocyte migration in the presence of HDL and/or this compound to the migration induced by LDL alone. A reduction in migration indicates an anti-inflammatory effect.

Experimental Workflow Diagram

Caption: Workflow for key experimental assays.

Conclusion and Future Directions

The this compound represents a promising therapeutic agent for the prevention and treatment of atherosclerosis. Its ability to directly reduce lipoprotein lipid hydroperoxides and enhance the anti-inflammatory function of HDL provides a novel mechanism for combating the inflammatory processes that drive this disease. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the potential of KRES and similar small peptides.

Future research should focus on:

-

Elucidating the precise chemical mechanism by which KRES reduces lipid hydroperoxides.

-

Conducting comprehensive preclinical and clinical studies to evaluate the safety and efficacy of KRES in humans.

-

Exploring the potential of KRES and other small peptides in treating a broader range of inflammatory diseases.

The development of orally active, small-molecule therapeutics like the this compound could revolutionize the management of cardiovascular and inflammatory diseases, offering a significant advantage over existing treatments.

References

- 1. Frontiers | Cationic Arginine-Rich Peptides (CARPs): A Novel Class of Neuroprotective Agents With a Multimodal Mechanism of Action [frontiersin.org]

- 2. L-lysine and L-arginine inhibit the oxidation of lipids and proteins of emulsion sausage by chelating iron ion and scavenging radical - PMC [pmc.ncbi.nlm.nih.gov]

KRES Peptide: A Technical Guide to the Activation of Antioxidant Enzymes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide KRES (Lys-Arg-Glu-Ser) is a synthetic peptide fragment that has garnered interest for its potential biological activities, including its role as an apolipoprotein mimetic with antioxidant properties. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense systems, is a key pathological factor in numerous chronic diseases. The activation of endogenous antioxidant enzymes presents a promising therapeutic strategy. This technical guide provides an in-depth overview of the mechanisms by which peptides like KRES are proposed to activate cellular antioxidant defenses, summarizes key quantitative data from related studies, details relevant experimental protocols, and visualizes the core signaling pathways. While specific peer-reviewed data on the KRES peptide itself is limited, this guide draws upon established knowledge of similar bioactive and apolipoprotein-mimetic peptides to provide a foundational understanding for researchers.

Quantitative Data on Antioxidant Peptide Activity

Direct quantitative data on the this compound's effect on specific antioxidant enzymes is not extensively available in current literature. However, studies on other synthetic and natural bioactive peptides provide a strong indication of the expected type and magnitude of effects. The following table summarizes quantitative results from various peptides that activate key antioxidant enzymes, offering a comparative baseline for potential this compound activity.

| Peptide/Class | Target Enzyme/Marker | Quantitative Effect | Experimental System |

| ApoE Mimetic Peptide¹ | Paraoxonase (PON1) | 5-fold increase in activity | Watanabe Heritable Hyperlipidemic Rabbits |

| Synthetic Peptides² | Superoxide (B77818) Dismutase (SOD) mRNA | 9- to 12-fold up-regulation | Rat Primary Cortical Cultures |

| Synthetic Peptides² | Catalase (CAT) mRNA | 9- to 12-fold up-regulation | Rat Primary Cortical Cultures |

| Synthetic Peptides² | SOD, CAT, GPx Protein Levels | 5- to 10-fold elevation | Rat Primary Cortical Cultures |

| Pecan Peptide (VYGYADK)³ | SOD & CAT Activity | Significant increase vs. H₂O₂ control | Caco-2 Cells |

| Giant Salamander Peptide (KK-6)⁴ | Glutathione Peroxidase (GPx) | Activity at 0.03 µg/mL | Not specified |

| Giant Salamander Peptide (KK-6)⁴ | Superoxide Dismutase (SOD) | Activity at 0.589 µg/mL | Not specified |

¹Data derived from studies on Ac-hE-18A-NH₂, an apolipoprotein E mimetic peptide.[1] ²Data from studies on synthetic 8 and 14 amino acid peptides.[[“]] ³Data from studies on pecan cake-derived peptides.[3] ⁴Data from studies on a peptide from giant salamander protein.[4]

Core Signaling Pathway: Keap1-Nrf2/ARE